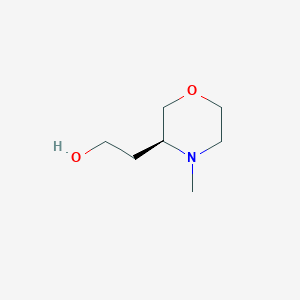
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of both a morpholine ring and an ethanol group in its structure suggests potential utility in various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and ethylene oxide.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The 4-methylmorpholine is reacted with ethylene oxide in the presence of the base to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (S)-2-(4-Methylmorpholin-3-yl)ethanal, while reduction could produce (S)-2-(4-Methylmorpholin-3-yl)ethane.
Applications De Recherche Scientifique
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Methylmorpholin-3-yl)propan-1-ol: Similar structure with a propanol group instead of ethanol.
(S)-2-(4-Methylmorpholin-3-yl)butan-1-ol: Contains a butanol group.
(S)-2-(4-Methylmorpholin-3-yl)pentan-1-ol: Contains a pentanol group.
Uniqueness
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to its specific combination of a morpholine ring and an ethanol group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[(3S)-4-methylmorpholin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
PONBKCONPCCZAB-ZETCQYMHSA-N |
SMILES isomérique |
CN1CCOC[C@@H]1CCO |
SMILES canonique |
CN1CCOCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


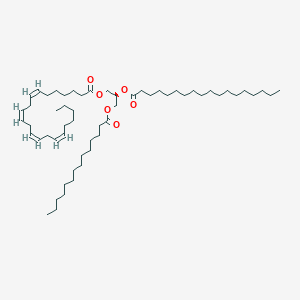

![4-Chloro-5-[1-(2-methylphenyl)ethoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12926225.png)
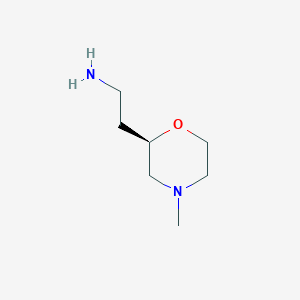
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
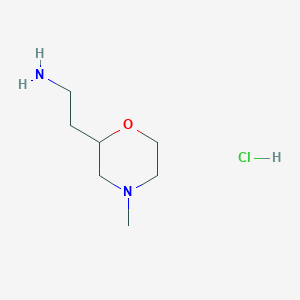

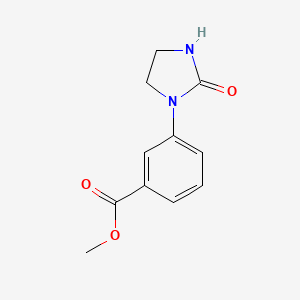

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

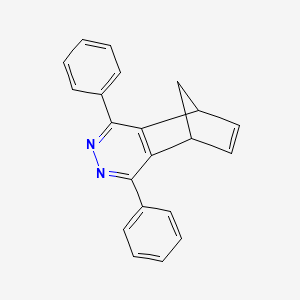
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
